molecular formula C10H12O2S B073687 Benzoic acid, 2-(methylthio)-, ethyl ester CAS No. 1442-00-8

Benzoic acid, 2-(methylthio)-, ethyl ester

Cat. No.: B073687
CAS No.: 1442-00-8
M. Wt: 196.27 g/mol
InChI Key: JMIMEGUMLPEMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-(methylthio)-, ethyl ester is an organic compound with the molecular formula C10H12O2S. It is an ester derivative of benzoic acid, where the ethyl group is attached to the carboxyl group, and a methylsulfanyl group is attached to the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 2-(methylthio)-, ethyl ester can be synthesized through several methods. One common approach involves the esterification of 2-(methylsulfanyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the reaction of 2-(methylsulfanyl)benzoyl chloride with ethanol. This reaction also requires an acid catalyst and is carried out under reflux conditions to yield ethyl 2-(methylsulfanyl)benzoate.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(methylsulfanyl)benzoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(methylthio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2-(methylsulfanyl)benzyl alcohol.

    Substitution: Brominated or nitrated derivatives of ethyl 2-(methylsulfanyl)benzoate.

Scientific Research Applications

Benzoic acid, 2-(methylthio)-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfanyl)benzoate depends on its specific application. In general, the compound can interact with biological targets through its ester and methylsulfanyl groups. These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Benzoic acid, 2-(methylthio)-, ethyl ester can be compared with other similar compounds, such as:

    Methyl 2-(methylsulfanyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(methylsulfonyl)benzoate: Contains a sulfonyl group instead of a methylsulfanyl group.

    Ethyl 2-(methylsulfanyl)phenylacetate: Similar structure but with a phenylacetate group instead of a benzoate group.

The uniqueness of ethyl 2-(methylsulfanyl)benzoate lies in its specific ester and methylsulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-3-12-10(11)8-6-4-5-7-9(8)13-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIMEGUMLPEMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288918
Record name ethyl 2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1442-00-8
Record name NSC58102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.